molecular formula C16H14ClN5O2 B11491571 2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11491571
M. Wt: 343.77 g/mol
InChI Key: ARYDISSUGKOFOI-VXLYETTFSA-N
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Description

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring substituted with chloro, ethyl, nitrobenzylidene, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the condensation of 2-chloro-4-methylpyridine-3-carbonitrile with 3-nitrobenzaldehyde in the presence of an appropriate catalyst to form the hydrazone linkage. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyridine derivatives .

Scientific Research Applications

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(trichloromethyl)pyridine
  • Ethyl 2-(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinoacetyl]amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-chloro-6-[ethyl-[(E)-(3-nitrophenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14ClN5O2/c1-3-21(15-7-11(2)14(9-18)16(17)20-15)19-10-12-5-4-6-13(8-12)22(23)24/h4-8,10H,3H2,1-2H3/b19-10+

InChI Key

ARYDISSUGKOFOI-VXLYETTFSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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